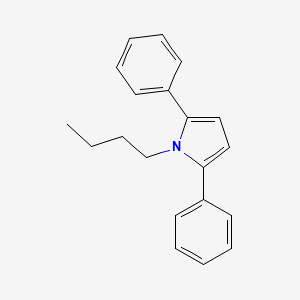
1H-Pyrrole, 1-butyl-2,5-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole, 1-butyl-2,5-diphenyl- is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound is characterized by the presence of butyl and diphenyl substituents at the 1, 2, and 5 positions of the pyrrole ring, respectively. Pyrroles are known for their biological activity and are found in various natural products and pharmaceuticals .
Vorbereitungsmethoden
The synthesis of 1H-Pyrrole, 1-butyl-2,5-diphenyl- can be achieved through several methods. One common synthetic route involves the Paal-Knorr pyrrole synthesis, which condenses 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron (III) chloride. This method allows for the formation of N-substituted pyrroles under mild conditions and in good yields . Industrial production methods may involve similar catalytic processes, ensuring high efficiency and scalability.
Analyse Chemischer Reaktionen
1H-Pyrrole, 1-butyl-2,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: Pyrroles can be oxidized to form pyrrole-2,5-diones using oxidizing agents like potassium permanganate.
Reduction: Reduction of pyrroles can lead to the formation of pyrrolidines.
Common reagents and conditions used in these reactions include iron (III) chloride for catalytic synthesis, potassium permanganate for oxidation, and alkyl halides for substitution reactions. Major products formed from these reactions include various substituted pyrroles and pyrrolidines.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole, 1-butyl-2,5-diphenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Pyrrole derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Pyrrole-containing compounds are explored for their therapeutic potential in treating various diseases.
Industry: Pyrroles are used in the production of dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole, 1-butyl-2,5-diphenyl- involves its interaction with molecular targets and pathways within biological systems. Pyrroles can act as ligands, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the pyrrole ring .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrole, 1-butyl-2,5-diphenyl- can be compared with other pyrrole derivatives such as:
1H-Pyrrole, 1-butyl-: Lacks the diphenyl substituents, leading to different chemical and biological properties.
1H-Pyrrole, 2,5-dimethyl-1-phenyl-:
The uniqueness of 1H-Pyrrole, 1-butyl-2,5-diphenyl- lies in its specific substituent pattern, which imparts distinct chemical and biological properties compared to other pyrrole derivatives.
Eigenschaften
CAS-Nummer |
846-73-1 |
|---|---|
Molekularformel |
C20H21N |
Molekulargewicht |
275.4 g/mol |
IUPAC-Name |
1-butyl-2,5-diphenylpyrrole |
InChI |
InChI=1S/C20H21N/c1-2-3-16-21-19(17-10-6-4-7-11-17)14-15-20(21)18-12-8-5-9-13-18/h4-15H,2-3,16H2,1H3 |
InChI-Schlüssel |
PJSMASRPGHODMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C(=CC=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-dimethyl-3,8-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B14761199.png)
![[4-[(2-Aminophenyl)carbamoyl]phenyl]methyl 4-pyridin-4-ylpiperazine-1-carbodithioate](/img/structure/B14761203.png)
![[[Amino-(5-nitrofuran-2-yl)methylidene]amino] 2-chloroacetate](/img/structure/B14761210.png)
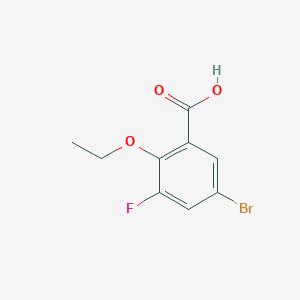
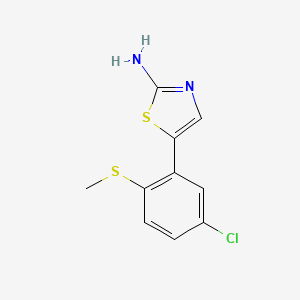
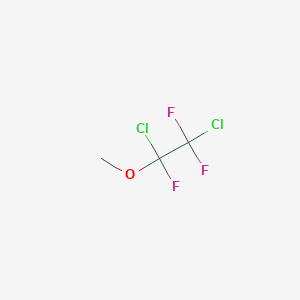
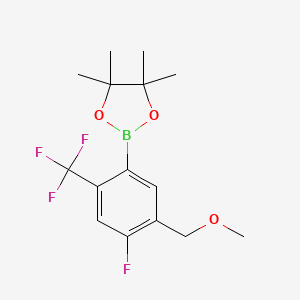
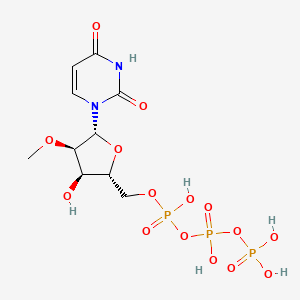
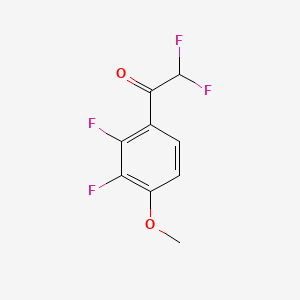
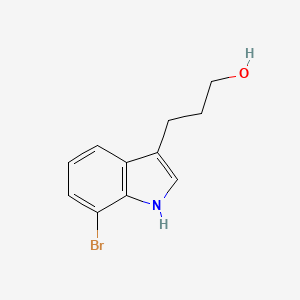

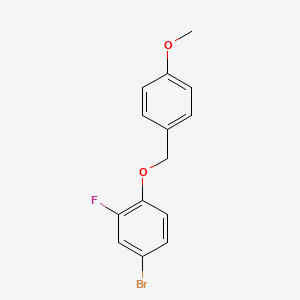
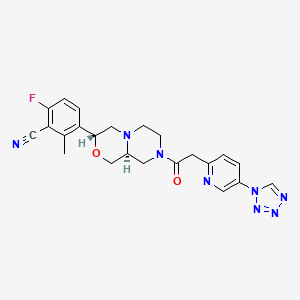
![4-[2-(Naphthalen-2-yl)ethenyl]-1,1'-biphenyl](/img/structure/B14761281.png)
